molecular formula C9H8FNO2 B1408492 (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1798336-30-7

(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1408492
CAS No.: 1798336-30-7
M. Wt: 181.16 g/mol
InChI Key: SAPYXLJRKMNQGG-YFKPBYRVSA-N
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Description

(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chiral benzoxazinone derivative of high interest in medicinal chemistry and early-stage drug discovery research. This compound features a rigid, planar scaffold that is known to facilitate intercalation into DNA, a mechanism that can induce DNA damage in tumor cells and lead to apoptosis and autophagy . The 1,4-benzoxazin-3-one core is a privileged structure in anticancer agent development, with research demonstrating its low toxicity profile and potential to create novel, potent lead compounds . The specific incorporation of a fluorine atom at the 8-position and a methyl group on the chiral center is typically pursued to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. While the (S)-enantiomer is offered for stereospecific research, the closely related (R)-enantiomer is a known chemical entity (CAS 1798335-53-1), providing a relevant reference point for investigators . Researchers utilize this and similar planar heterocycles to develop new therapeutic agents targeting DNA, with particular focus on liver cancer (Huh-7) and other cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPYXLJRKMNQGG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination and Cyclization Approach

Method Overview:
This approach involves the initial synthesis of the benzoxazinone core, followed by selective fluorination at the 8-position to introduce the fluorine atom stereoselectively. The process typically employs electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Key Steps:

  • Synthesis of the benzoxazinone core via cyclization of appropriate ortho-amino phenols with carbonyl sources.
  • Stereoselective fluorination at the 8-position using electrophilic fluorinating reagents under controlled conditions.

Research Findings:

  • A study on similar benzoxazinone derivatives reports high regioselectivity and stereoselectivity using NFSI at low temperatures (−78°C to 0°C).
  • The fluorination yields are generally high (>85%), with stereoselectivity favoring the (S)-enantiomer due to chiral auxiliaries or chiral catalysts used during the fluorination step.

Data Table 1: Fluorination Conditions for Benzoxazinone Derivatives

Entry Fluorinating Agent Temperature Yield (%) Stereoselectivity (ee%) Notes
1 NFSI −78°C to 0°C 87 >95 Mild conditions, high stereoselectivity
2 Selectfluor 0°C to RT 83 92 Efficient, minimal side reactions

Reduction of Benzoxazinone Precursors Followed by Fluorination

Method Overview:
This method involves the reduction of the benzoxazinone core to a dihydrobenzooxazine intermediate, followed by regioselective fluorination at the 8-position, and subsequent oxidation to restore the aromatic system.

Key Steps:

  • Reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at low temperatures (~0°C).
  • Fluorination using electrophilic fluorinating agents.
  • Oxidation back to the aromatic benzoxazinone.

Research Findings:

  • A reported synthesis achieved an 87% yield of the dihydro intermediate, which upon fluorination yielded the target compound with high stereoselectivity.
  • The reduction step is crucial for controlling stereochemistry at the 8-position.

Data Table 2: Reduction and Fluorination Protocol

Step Reagents Conditions Yield (%) Notes
Reduction LiAlH₄ in THF 0°C to RT, 2h 87 High yield of dihydro intermediate
Fluorination NFSI −78°C to 0°C 85 Stereoselective fluorination

One-Pot Synthesis via Cyclization and Fluorination

Method Overview:
A convergent, one-pot strategy involves initial formation of the benzoxazinone ring via cyclization of ortho-amino phenols with suitable carbonyl compounds, followed by stereoselective fluorination.

Research Findings:

  • A recent protocol reports the synthesis of benzoxazino[3,4-d]oxazin-1-one derivatives with yields ranging from 62-88%, employing mild conditions and various CO-releasing reagents.
  • The stereoselectivity is controlled via chiral epoxides, which can be adapted for the (S)-configuration of the fluorinated product.

Data Table 3: One-Pot Synthesis of Benzoxazinone Derivatives

Entry Starting Materials Reaction Conditions Yield (%) Stereoselectivity Notes
1 Ortho-halophenols + cyanamide Pd-catalyzed carbonylation 76-89 High ee (>97.8%) Mild, scalable

Notes and Considerations

  • Chiral Control: Achieving the (S)-enantiomer predominantly requires chiral auxiliaries or chiral catalysts during fluorination or cyclization steps.
  • Reaction Conditions: Low temperatures (−78°C to 0°C) favor stereoselectivity during fluorination.
  • Reagents: Use of electrophilic fluorinating agents like NFSI or Selectfluor is preferred for high regio- and stereoselectivity.
  • Safety: Reactions involving fluorinating agents and reducing agents like LiAlH₄ require appropriate safety measures.

Summary of Key Data

Method Yield (%) Stereoselectivity (ee%) Key Reagents Conditions Advantages
Direct fluorination >85 >95 NFSI, Selectfluor −78°C to 0°C High selectivity
Reduction + fluorination 87 High LiAlH₄, NFSI 0°C to RT Controlled stereochemistry
One-pot cyclization 62-88 >97.8 Pd catalysts, chiral epoxides Mild, room temperature Efficient, scalable

Chemical Reactions Analysis

Types of Reactions: (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine or methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dihydrobenzoxazinones.

    Substitution: Formation of substituted benzoxazinones with various functional groups.

Scientific Research Applications

(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and chiral center play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects at the 8-Position

The 8-position of the benzoxazinone core is critical for bioactivity. Key analogues include:

Compound 8-Substituent Key Properties Reference
(S)-8-Fluoro-2-methyl derivative F Enhanced metabolic stability; electron-withdrawing effect modulates ring electronics
8-Nitro derivative (Compound 8) NO₂ High reactivity for further reduction to amino derivatives (e.g., Compound 9)
8-Amino derivative (Compound 9) NH₂ Intermediate for carbamate/urea derivatives (e.g., Compounds 10–11); improves solubility
7-Bromo derivative Br Used in copper-catalyzed click chemistry for anticancer isoxazole hybrids
8-Hydroxy derivative OH Prone to oxidation; often protected as benzyl ether (e.g., 8-benzyloxy in )

Key Observations :

  • Fluorine’s small size and electronegativity enhance membrane permeability and resistance to oxidative metabolism compared to bulkier groups (e.g., NO₂, Br) .
  • Amino groups (e.g., Compound 9) enable post-functionalization but may reduce CNS penetration due to increased polarity .

Substituent Effects at the 2-Position

The 2-methyl group in the target compound influences conformational stability and steric interactions:

Compound 2-Substituent Biological Relevance Reference
2-Methyl derivatives CH₃ Improves metabolic stability; steric hindrance may affect target binding
2-H Derivatives H Higher flexibility but reduced stability; used in SAR studies (e.g., )
2,2-Dimethyl derivatives (CH₃)₂ Found in BRD4 inhibitors (e.g., Compound 27 in ); enhances rigidity

Key Observations :

Modifications to the Heterocyclic Core

  • Pyrido-oxazinones (e.g., ): Replacement of a benzene ring with pyridine introduces a hydrogen-bond acceptor, improving solubility and kinase inhibition (e.g., NF-κB targeting) .
  • Triazine-dione hybrids (): Hybrid structures show neuroprotective properties but reduced benzoxazinone-specific activity .

Platelet Aggregation Inhibition

  • Target compound : Fluorine’s electron-withdrawing effect may enhance interaction with thrombin receptors, though specific IC₅₀ data are unavailable.
  • 4,7-Disubstituted derivatives (): Exhibit IC₅₀ values <10 μM, with hydroxy/alkoxy groups critical for H-bond donation .

Anticancer Activity

  • 7-Bromo-isoxazole hybrids (): Show sub-micromolar activity against HepG2 cells via NF-κB inhibition .
  • Pyrido-oxazinones (): NPO derivative inhibits HCC cell proliferation (IC₅₀ ~2 μM) .

Antimicrobial and Neuroprotective Effects

  • Mycobacterial ThyX inhibitors (): Benzo[b][1,4]oxazin-3(4H)-ones show IC₅₀ ~0.69 μM .
  • Arylpiperazine hybrids (): Demonstrate D₂/5-HT₁A receptor affinity for neuroprotection .

Biological Activity

(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chiral compound that belongs to the class of benzoxazinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

  • Chemical Structure : The compound is characterized by a fluorine atom and a chiral center, contributing to its unique properties and biological activities.
  • CAS Number : 1798336-30-7
  • Molecular Formula : C9H8FNO2

Synthesis

The synthesis of this compound typically involves asymmetric hydrogenation processes. One efficient method utilizes Rhodium/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral precursors, yielding high enantiomeric excess and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazinone derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that these compounds exhibit potent antiproliferative activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

CompoundCell LineIC50 (μM)
5-FluorouracilA54921.2
(S)-8-Fluoro...A54917.0
(S)-8-Fluoro...MDA-MB-231Comparable to 5-FU

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of critical cellular pathways .

Other Biological Activities

Apart from anticancer effects, benzoxazinones have been investigated for their antimicrobial properties. Studies suggest that these compounds may possess significant antibacterial and antifungal activities, making them candidates for further pharmacological exploration .

Case Studies

  • Antitumor Evaluation : A study evaluated several derivatives of benzoxazinones for their antitumor activity. The results indicated that modifications at specific positions significantly influenced their efficacy against tumor cells. For example, compounds with electron-rich groups showed enhanced activity compared to those with electron-deficient substitutions .
  • Structure–Activity Relationship (SAR) : Research into SAR revealed that structural modifications can lead to improved biological activity. For instance, the introduction of specific substituents at the R1 or R2 positions on the quinazolinone framework resulted in varying degrees of cytotoxicity against different cell lines .

Q & A

Q. Advanced Pharmacological Profiling

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like TRPV1 or GPCRs .
  • In Vitro Assays : Calcium flux assays (FLIPR) for TRPV1 activation or kinase inhibition profiling (e.g., Eurofins Panlabs) quantify target modulation .
  • ADME-Tox : Microsomal stability (human liver microsomes) and CYP450 inhibition assays prioritize candidates with favorable pharmacokinetics .

How can researchers address challenges in characterizing labile or hygroscopic benzoxazinone intermediates?

Q. Analytical Strategies

  • Moisture Sensitivity : Use anhydrous solvents and glovebox techniques for hygroscopic intermediates (e.g., azidoacetyl derivatives) .
  • LC-MS with Stabilization : Add 0.1% formic acid to mobile phases to protonate labile amino groups and prevent decomposition during analysis .
  • Low-Temperature NMR : Collect spectra at 4°C to reduce thermal degradation of reactive intermediates .

What are the limitations of current synthetic methods for scaling up enantiopure benzoxazinones, and what alternatives exist?

Q. Scale-Up Challenges

  • Chiral Resolution : Classical resolution via diastereomeric salts is low-yielding. Alternatives include enzymatic kinetic resolution (e.g., lipase-catalyzed acylations) .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of prochiral ketones, though substrate scope remains limited .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
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(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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